molecular formula C7H8ClNO3 B580601 Methyl 4-Hydroxypicolinate hydrochloride CAS No. 1256633-27-8

Methyl 4-Hydroxypicolinate hydrochloride

Cat. No. B580601
CAS RN: 1256633-27-8
M. Wt: 189.595
InChI Key: KYNAQQLKTARAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Hydroxypicolinate hydrochloride is a chemical compound with the molecular formula C7H8ClNO3 . It is also known by other names such as 4-Hydroxy-pyridine-2-carboxylic acid methyl ester hydrochloride and Methyl 4-hydroxypicolinate, HCl .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 153.042593085 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 55.4 Ų .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Ligands and Metal Complexes : A study by Patel & Patel (2017) focused on the synthesis of a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), and its metal complexes. These compounds were analyzed for their antimicrobial activity against various bacteria and fungi, highlighting their potential in pharmacological applications (Patel & Patel, 2017).

  • Corrosion Inhibitors : Research by Rbaa et al. (2019) synthesized novel heterocyclic compounds based on the 8-hydroxyquinoline moiety for use as corrosion inhibitors. These compounds showed high inhibition performance and could form protective layers on metal surfaces (Rbaa et al., 2019).

Biodegradation and Environmental Studies

  • Aerobic Biodegradation by Soil Bacteria : Sutton et al. (1996) reported the aerobic biodegradation of 4-methylquinoline, a related compound, by a soil bacterium. This finding is significant for environmental remediation, particularly in areas contaminated by hydrocarbons (Sutton et al., 1996).

Antimicrobial and Antitumor Applications

  • Antimicrobial Activities : Vanparia et al. (2010) synthesized a novel compound, 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS), and its oxinates. These compounds exhibited significant antimicrobial activity against various bacterial strains and fungi, suggesting their potential in the development of antimicrobial agents (Vanparia et al., 2010).

  • Antitumor Drug Synthesis : Jian-wen (2012) worked on the synthesis of an antitumor drug, Sorafenib, using a process that involved the intermediate methyl 4-chloropicolinate. This research contributes to the field of oncology and drug development (Jian-wen, 2012).

Other Applications

  • Synthesis of Cyclic Acetylcholine Analogues : Lambrecht (1976) studied the synthesis of cyclic acetylcholine analogues, which are cholinergic agonists, highlighting their potential use in neurological studies (Lambrecht, 1976).

properties

IUPAC Name

methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h2-4H,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNAQQLKTARAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256633-27-8
Record name 2-Pyridinecarboxylic acid, 4-hydroxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.